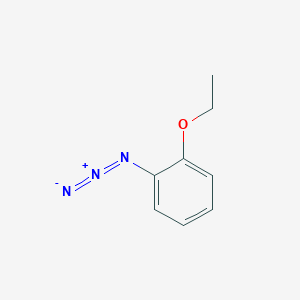

1-Azido-2-ethoxybenzene

Description

Structure

2D Structure

Properties

IUPAC Name |

1-azido-2-ethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-2-12-8-6-4-3-5-7(8)10-11-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZLDVQRXHDCRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401313618 | |

| Record name | 1-Azido-2-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092774-34-9 | |

| Record name | 1-Azido-2-ethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092774-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Azido-2-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 1 Azido 2 Ethoxybenzene

Azide (B81097) Group Functionality and Electronic Structure

The azide group (-N₃) is a versatile functional group known for its unique electronic properties and reactivity. nih.gov In aryl azides like 1-Azido-2-ethoxybenzene, these properties are modulated by the electronic communication with the benzene (B151609) ring.

The electronic structure of an organic azide is best described as a resonance hybrid of several mesomeric structures. nih.gov This resonance leads to a delocalization of charge across the three nitrogen atoms, giving the functional group a polar character. nih.gov The azide group is nearly linear, with the central nitrogen atom being sp hybridized and the other two nitrogens having sp² hybridization. nih.gov

The key resonance contributors for an aryl azide are:

Structure A: A neutral structure with a double bond between each nitrogen pair.

Structure B: A charge-separated structure with a triple bond between the inner two nitrogens and a single bond to the terminal nitrogen, which bears a negative charge. The innermost nitrogen carries a positive charge.

Structure C: Another charge-separated form where the negative charge is on the innermost nitrogen and the positive charge is on the central nitrogen.

These polar resonance structures contribute to the characteristic strong IR absorption band for the asymmetric stretching of the azide group, typically observed around 2100-2130 cm⁻¹. nih.gov The bond lengths within the azide group reflect this hybrid nature; for instance, in methyl azide, the N¹–N² and N²–N³ bond lengths are distinct. nih.gov Aromatic azides generally exhibit slightly shorter bond lengths between the second and third nitrogen atoms compared to alkyl azides. nih.gov The terminal nitrogen (Nγ) is generally considered mildly nucleophilic, while the internal nitrogen (Nα) is susceptible to electrophilic attack. nih.gov

Table 1: General Bond Characteristics of the Azide Group in Organic Azides

| Parameter | Typical Value | Reference |

| N-N-N Bond Angle | ~172° | mdpi.com |

| N¹-N² Bond Length | Variable | nih.gov |

| N²-N³ Bond Length | Variable | nih.gov |

| IR Absorption (Asymmetric Stretch) | ~2114 cm⁻¹ (for Phenyl Azide) | nih.gov |

| Dipole Moment (Phenyl Azide) | 1.44 D | nih.gov |

Note: Specific values can vary depending on the molecular environment.

The ethoxy group (-OCH₂CH₃) at the ortho position of the phenyl ring significantly influences the electronic properties and, consequently, the reactivity of the azide group in this compound. This influence is a combination of two opposing electronic effects: the mesomeric effect and the inductive effect. chemistrysteps.com

Mesomeric Effect (+M): The oxygen atom of the ethoxy group possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring through resonance. wikipedia.org This is a positive mesomeric or resonance effect (+M), which increases the electron density on the aromatic ring, particularly at the ortho and para positions. masterorganicchemistry.com This increased electron density can be relayed to the attached azide group, making it more electron-rich.

Inductive Effect (-I): Oxygen is more electronegative than carbon, leading it to withdraw electron density from the adjacent carbon atom of the benzene ring through the sigma bond. chemistrysteps.com This is a negative inductive effect (-I).

In substituents like the ethoxy group, the +M effect generally outweighs the -I effect. wikipedia.org Therefore, the net electronic effect of the ortho-ethoxy group is electron-donating. This increased electron density on the azide moiety can enhance its nucleophilicity, potentially affecting its reaction rates in processes like cycloadditions. Studies on substituted phenols have shown that the azide group itself acts as an inductively withdrawing group but has a variable resonance contribution, which can be influenced by the electronic demands of the system. researchgate.net In the case of this compound, the electron-donating ethoxy group enriches the π-system, which in turn modulates the reactivity of the azide for subsequent reactions.

Cycloaddition Reactions

Aryl azides are well-known for their participation in 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. nih.gov The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of this reactivity and is a cornerstone of "click chemistry". wikipedia.orgmdpi.com

This compound readily participates in the CuAAC reaction, reacting with terminal alkynes to form stable 1,2,3-triazole rings. nih.gov This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. ed.ac.ukresearchgate.net The presence of the copper(I) catalyst is crucial, as it dramatically accelerates the reaction rate and controls the regiochemical outcome compared to the uncatalyzed thermal version. nih.gov

The general reaction is as follows:

This compound + Terminal Alkyne --(Cu(I) catalyst)--> 1-(2-ethoxyphenyl)-4-substituted-1H-1,2,3-triazole

One of the most significant advantages of the CuAAC reaction is its exceptional regioselectivity. nih.gov The reaction between an organic azide like this compound and a terminal alkyne exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. nih.govnih.gov This is in stark contrast to the uncatalyzed thermal Huisgen cycloaddition, which typically produces a mixture of both 1,4- and 1,5-disubstituted regioisomers because the activation energies for both pathways are very similar. nih.gov

The high regioselectivity of the CuAAC is a direct consequence of its mechanism. rsc.org The reaction proceeds through the formation of a copper(I) acetylide intermediate. nih.gov The organic azide then coordinates to the copper center, which activates the alkyne for a nucleophilic attack by the terminal nitrogen of the azide onto the internal carbon of the acetylide. nih.gov This mechanistic pathway strongly favors the formation of the 1,4-isomer, making the reaction highly predictable and reliable for synthetic applications. rsc.org

The active catalyst in the CuAAC reaction is the copper(I) ion. mdpi.com While direct copper(I) salts such as CuI or CuBr can be used, they can be unstable and prone to oxidation. nih.govnih.gov A more common and convenient method is to generate the Cu(I) species in situ from a stable and inexpensive copper(II) salt precursor and a reducing agent. mdpi.comnih.gov

The most widely used catalyst system is a combination of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) and a reducing agent, typically sodium L-ascorbate. mdpi.comjenabioscience.com Ascorbate efficiently reduces Cu(II) to the catalytically active Cu(I) state under the reaction conditions. nih.gov

Table 2: Common Catalyst Systems for CuAAC Reactions

| Copper Source | Reducing Agent | Typical Solvent(s) | Notes |

| Copper(II) Sulfate (CuSO₄) | Sodium L-Ascorbate | Water/t-BuOH, DMF, DMSO | The most common and robust system for bioconjugation and general synthesis. mdpi.comnih.gov |

| Copper(I) Iodide (CuI) | None required | THF, Toluene, CH₃CN | Can be used directly, but iodide ions may interfere with the catalytic cycle. nih.govjenabioscience.com |

| Copper(I) Bromide (CuBr) | None required | Organic Solvents | A direct source of Cu(I). nih.gov |

| Metallic Copper (e.g., wire, plate) | None required (surface oxidation) | Toluene, scCO₂ | A heterogeneous catalyst system that is easily removable. mdpi.com |

Reactions are often carried out at room temperature in a variety of solvents, including mixtures of water and organic solvents like t-butanol or DMSO, making the reaction amenable to a wide range of substrates. mdpi.com To prevent the oxidation of the Cu(I) catalyst and to improve reaction rates, ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) are often added to stabilize the copper(I) ion. nih.gov

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

As a complementary method to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides access to the alternative regioisomer of the 1,2,3-triazole product. acs.orgnih.gov This reaction has expanded the synthetic utility of azide-alkyne cycloadditions, particularly for applications where the 1,5-substitution pattern is required. researchgate.net

The hallmark of the RuAAC reaction is its high regioselectivity for the formation of 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgacs.org This outcome is in direct contrast to the 1,4-regioselectivity observed in CuAAC. organic-chemistry.org Effective catalysts for this transformation are typically ruthenium(II) complexes, with pentamethylcyclopentadienyl ruthenium chloride [Cp*RuCl] complexes being particularly effective. organic-chemistry.orgorganic-chemistry.org A significant advantage of the RuAAC is its broader substrate scope compared to CuAAC; it is not limited to terminal alkynes and can efficiently catalyze the cycloaddition of internal alkynes, leading to fully substituted 1,2,3-triazoles. acs.orgorganic-chemistry.org

The proposed mechanism for RuAAC differs fundamentally from that of CuAAC, notably in that it does not involve the formation of a metal acetylide intermediate. wikipedia.orgacs.org The catalytic cycle is thought to commence with the oxidative coupling of the azide and the alkyne to the ruthenium center. organic-chemistry.orgacs.org This step forms a six-membered ruthenacycle intermediate. acs.orgnih.gov

The regioselectivity of the reaction is determined during this oxidative coupling step. acs.org The first new carbon-nitrogen bond is formed between the more nucleophilic (more electronegative) carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. organic-chemistry.orgacs.orgnih.gov Following the formation of the ruthenacycle, the intermediate undergoes rate-determining reductive elimination, which releases the 1,5-disubstituted triazole product and regenerates the active ruthenium catalyst. organic-chemistry.orgorganic-chemistry.orgacs.org This mechanistic pathway, supported by DFT calculations, accounts for the observed regioselectivity and the ability of the reaction to tolerate both terminal and internal alkynes. organic-chemistry.orgorganic-chemistry.org

| Feature | Description |

| Catalyst | Ruthenium(II), e.g., [Cp*RuCl] complexes organic-chemistry.orgorganic-chemistry.org |

| Reactants | Organic Azide, Terminal or Internal Alkyne acs.orgorganic-chemistry.org |

| Product | 1,5-disubstituted or 1,4,5-trisubstituted 1,2,3-triazole organic-chemistry.orgorganic-chemistry.org |

| Key Intermediate | Six-membered ruthenacycle organic-chemistry.orgacs.org |

| Regioselectivity | Predominantly 1,5-disubstituted for terminal alkynes organic-chemistry.orgacs.org |

| Conditions | A range of aprotic solvents, often at ambient or elevated temperatures organic-chemistry.orgnih.gov |

Thermal Huisgen 1,3-Dipolar Cycloaddition

The thermal Huisgen 1,3-dipolar cycloaddition is the original, non-catalyzed reaction between an azide and an alkyne. wikipedia.org While it is the foundational reaction for the catalyzed versions, its practical application is often limited by several drawbacks. organic-chemistry.org

A significant limitation of the thermal Huisgen cycloaddition, when using asymmetric alkynes, is its lack of regioselectivity. organic-chemistry.orgmdpi.com The reaction often produces a mixture of both 1,4-disubstituted and 1,5-disubstituted 1,2,3-triazoles, frequently in nearly equal amounts. organic-chemistry.orgwikipedia.org This formation of regioisomeric mixtures complicates purification and reduces the yield of the desired product. organic-chemistry.org This lack of control over the regiochemical outcome is a primary reason why the catalyzed CuAAC and RuAAC reactions, which provide specific isomers, are often preferred in modern organic synthesis. organic-chemistry.orgnih.gov

| Feature | Description |

| Catalyst | None |

| Reactants | Organic Azide, Alkyne |

| Product | Mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles organic-chemistry.orgwikipedia.org |

| Mechanism | Concerted [2+3] cycloaddition organic-chemistry.org |

| Regioselectivity | Poor; yields a mixture of regioisomers organic-chemistry.orgmdpi.com |

| Conditions | Elevated temperatures, long reaction times organic-chemistry.orgwikipedia.org |

Nitrene Formation and Subsequent Reactions

The thermal decomposition of organic azides like this compound is a well-established method for generating highly reactive nitrene intermediates. nih.govscispace.com This process involves the extrusion of molecular nitrogen (N₂) upon heating, leading to the formation of 2-ethoxyphenyl nitrene. wikipedia.orgscribd.com The decomposition is the rate-determining step in this reaction sequence. scispace.com

The resulting nitrene can exist in two electronic states: a singlet state and a triplet state. wikipedia.org The singlet nitrene is typically formed initially in thermal reactions and can then relax to the more stable triplet ground state. wikipedia.org These two states exhibit different reactivity patterns in subsequent reactions. wikipedia.org

| Precursor | Condition | Reactive Intermediate | Byproduct |

| This compound | Thermal energy (Thermolysis) | 2-Ethoxyphenyl nitrene | Nitrogen gas (N₂) |

The 2-ethoxyphenyl nitrene generated from this compound is a potent electrophile capable of undergoing insertion into various chemical bonds, most notably carbon-hydrogen (C-H) and nitrogen-hydrogen (N-H) bonds. wikipedia.orgslideshare.net These insertion reactions are powerful tools for the direct formation of C-N bonds, a critical transformation in the synthesis of amines and amides. wikipedia.orgillinois.edu

The mechanism of insertion depends on the spin state of the nitrene. Singlet nitrenes are believed to react via a concerted mechanism, leading to retention of stereochemistry at the insertion site. wikipedia.org In contrast, triplet nitrenes react through a stepwise radical process involving hydrogen abstraction followed by radical recombination. wikipedia.org The high reactivity of nitrenes allows for insertion into even unactivated C-H bonds. illinois.edu

| Nitrene Species | Bond Type | Reaction | Product |

| 2-Ethoxyphenyl nitrene | C-H | C-H Insertion | Substituted 2-ethoxyaniline |

| 2-Ethoxyphenyl nitrene | N-H | N-H Insertion | Substituted hydrazine (B178648) derivative |

The reactivity of this compound can be modulated and controlled through the use of transition metal catalysts, particularly copper. nih.govnih.gov In the presence of a copper catalyst, this compound can serve as a nitrene precursor for various transformations, including nitrene transfer and cyclization reactions. rsc.orgthieme-connect.de

Copper catalysts can facilitate the formation of a copper-nitrene intermediate. rsc.org This species can then undergo intramolecular C-H amination to form cyclic products or participate in intermolecular reactions such as the aziridination of olefins. nih.govscispace.com Copper-catalyzed reactions often offer greater selectivity and proceed under milder conditions compared to thermal decomposition. nih.gov

| Reactant | Catalyst | Reaction Type | Potential Products |

| This compound | Copper complex | Nitrene Transfer/Cyclization | Heterocyclic compounds (e.g., benzoxazoles), Aziridines |

Other Key Transformations

The Staudinger reaction provides a mild and efficient method for the reduction of this compound to its corresponding primary amine, 2-ethoxyaniline. organicchemistrytutor.comorganic-chemistry.org This reaction, developed by Hermann Staudinger, involves the treatment of the azide with a phosphine (B1218219), most commonly triphenylphosphine (B44618). wikipedia.orgchemeurope.comthermofisher.com

The reaction proceeds in two main steps. First, the phosphine acts as a nucleophile, attacking the terminal nitrogen of the azide to form a phosphazide (B1677712) intermediate. organic-chemistry.org This intermediate then readily loses dinitrogen gas to form an iminophosphorane. organicchemistrytutor.comwikipedia.org Subsequent hydrolysis of the iminophosphorane in the presence of water yields the primary amine (2-ethoxyaniline) and a phosphine oxide byproduct, such as triphenylphosphine oxide. wikipedia.orgchemeurope.com The Staudinger reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. organicchemistrytutor.com

| Reactant | Reagent | Intermediate | Final Product | Byproduct |

| This compound | Triphenylphosphine, Water | Iminophosphorane | 2-Ethoxyaniline | Triphenylphosphine oxide |

Aza-Wittig Reactions

The Aza-Wittig reaction is a powerful method for the formation of carbon-nitrogen double bonds, analogous to the conventional Wittig reaction used for carbon-carbon double bond synthesis. wikipedia.org The reaction is predicated on the initial formation of an iminophosphorane intermediate from an organic azide. chem-station.com In the case of this compound, it is expected to react readily with a phosphine, typically triphenylphosphine (PPh₃), in a process known as the Staudinger reaction. chem-station.com This reaction proceeds with the loss of dinitrogen (N₂) gas to form the highly reactive (2-ethoxyphenyl)iminophosphorane. wikipedia.org

This iminophosphorane is not typically isolated but is generated in situ and immediately trapped with an electrophile, most commonly a carbonyl compound. wikipedia.org The mechanism involves the nucleophilic attack of the iminophosphorane onto the carbonyl carbon of an aldehyde or ketone, forming a four-membered oxazaphosphetane intermediate. This intermediate then collapses, driven by the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide (Ph₃P=O), to yield the final imine product. wikipedia.org

The versatility of the Aza-Wittig reaction allows for the synthesis of a wide array of compounds from the iminophosphorane derived from this compound. Besides aldehydes and ketones, other electrophiles such as carbon dioxide, carbon disulfide, and isocyanates can be used to produce isocyanates, isothiocyanates, and carbodiimides, respectively. wikipedia.org This makes the Aza-Wittig reaction a significant tool for introducing the 2-ethoxyphenylamino moiety into various molecular frameworks.

Table 1: Potential Products from the Aza-Wittig Reaction of this compound This table outlines the expected products from the reaction of the in situ generated (2-ethoxyphenyl)iminophosphorane with various electrophiles.

| Electrophile | Reagent Class | Expected Product | Product Class |

| R-CHO | Aldehyde | N-(2-ethoxyphenyl)-1-R-methanimine | Schiff Base / Imine |

| R₂C=O | Ketone | N-(2-ethoxyphenyl)-1,1-R₂-methanimine | Schiff Base / Imine |

| O=C=O | Carbon Dioxide | 2-ethoxyphenyl isocyanate | Isocyanate |

| S=C=S | Carbon Disulfide | 2-ethoxyphenyl isothiocyanate | Isothiocyanate |

| R-N=C=O | Isocyanate | 1-(2-ethoxyphenyl)-3-R-carbodiimide | Carbodiimide |

Nucleophilic Substitution Reactions Involving the Azide Moiety

The azide functional group in aryl azides like this compound exhibits characteristic reactivity towards nucleophiles, which primarily involves reactions at the terminal nitrogen atom (Nγ). nih.gov Unlike alkyl halides, where the azide anion (N₃⁻) acts as an excellent nucleophile to displace a leaving group, the covalently bonded azido (B1232118) group on an aromatic ring is not readily displaced via nucleophilic aromatic substitution. Instead, the azide moiety itself reacts. masterorganicchemistry.comnih.gov

The most prominent reaction in this class is the [3+2] cycloaddition, also known as the Huisgen cycloaddition, where the aryl azide acts as a 1,3-dipole. This reaction is a powerful tool for the synthesis of five-membered heterocyclic rings. This compound is expected to react with various dipolarophiles, particularly alkynes and alkenes, to form 1,2,3-triazoles and triazolines, respectively. These reactions can be performed thermally or, more commonly, catalyzed by copper(I) salts (CuAAC), which provides high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.

While phosphines react as nucleophiles to initiate the Staudinger and Aza-Wittig reactions (as discussed in section 3.4.2), other nucleophiles can also attack the terminal nitrogen. nih.gov For instance, reactions with certain primary amines can lead to the formation of tetrazoles, although this is more common with highly electron-deficient or polyfluorinated aryl azides. nih.gov The reactivity of the azide group in this compound is thus a gateway to forming stable heterocyclic structures.

Table 2: Potential Products from Nucleophilic Reactions on the Azide Moiety of this compound This table illustrates the expected products from the reaction of this compound with various nucleophilic partners or dipolarophiles.

| Reagent | Reagent Class | Reaction Type | Expected Product Structure | Product Class |

| R-C≡CH | Terminal Alkyne | [3+2] Cycloaddition | 1-(2-ethoxyphenyl)-4-R-1H-1,2,3-triazole | 1,2,3-Triazole |

| R-CH=CH₂ | Alkene | [3+2] Cycloaddition | 1-(2-ethoxyphenyl)-4-R-4,5-dihydro-1H-1,2,3-triazole | Triazoline |

| R-C≡N | Nitrile | [3+2] Cycloaddition | 1-(2-ethoxyphenyl)-5-R-tetrazole | Tetrazole |

Intramolecular Cyclization Pathways

A significant reaction pathway for aryl azides, particularly those with ortho-substituents, involves intramolecular cyclization. These reactions are typically initiated by thermolysis or photolysis, which causes the extrusion of a molecule of nitrogen gas (N₂) and the formation of a highly reactive nitrene intermediate. scispace.comwikipedia.org In the case of this compound, thermal or photochemical decomposition would generate the 2-ethoxyphenylnitrene. rsc.org This electron-deficient species can undergo several rapid intramolecular reactions to form stable heterocyclic products. wikipedia.org

The primary pathways for the 2-ethoxyphenylnitrene intermediate involve intramolecular C-H insertion. The nitrene can insert into the C-H bonds of the adjacent ethoxy group or the aromatic ring itself. researchgate.net

Insertion into Alkyl C-H Bonds: The nitrene can insert into the C-H bonds of the ethyl side chain. Based on the favorability of forming five- and six-membered rings, two main products are possible. Insertion into a C-H bond of the methylene (B1212753) (-CH₂-) group would lead to the formation of a five-membered ring, yielding a 2,3-dihydro-1,4-benzoxazine derivative. Insertion into a C-H bond of the terminal methyl (-CH₃) group would result in a six-membered morpholinone-type ring system.

Insertion into Aromatic C-H Bonds: While less common in the presence of reactive alkyl side chains, the nitrene could potentially insert into the ortho C-H bond on the benzene ring, which would lead to the formation of a phenoxazine (B87303) precursor, though this pathway is often less favored than insertion into a proximate aliphatic C-H bond.

These cyclization reactions provide a direct route to valuable nitrogen-containing heterocyclic scaffolds from a simple aryl azide precursor. The specific outcome can often be influenced by reaction conditions such as temperature and the presence of catalysts. nih.gov

Table 3: Potential Products from Intramolecular Cyclization of this compound This table summarizes the potential heterocyclic products formed via the 2-ethoxyphenylnitrene intermediate.

| Reaction Pathway | Ring Size Formed | Potential Product |

| Intramolecular C-H insertion into methylene (-CH₂-) of ethoxy group | 5-membered | 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine |

| Intramolecular C-H insertion into methyl (-CH₃) of ethoxy group | 6-membered | Dihydro-1,4-benzoxazepine derivative |

| Intramolecular C-H insertion into aromatic C-H at C6 | 5-membered | Aza-fused bicyclic system |

Strategic Applications of 1 Azido 2 Ethoxybenzene in Complex Organic Synthesis

Precursor Role in Heterocyclic Compound Synthesis

Organic azides are highly versatile and reactive building blocks for assembling a wide variety of nitrogen-containing heterocycles. mdpi.com The azide (B81097) functional group is a key component in numerous synthetic transformations, particularly in cycloaddition reactions, making compounds like 1-Azido-2-ethoxybenzene valuable precursors for heterocyclic synthesis. mdpi.comrsc.org

The synthesis of 1,2,3-triazole derivatives is a cornerstone of modern medicinal and materials chemistry, largely due to the development of the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. nih.govnih.gov This reaction, especially its copper(I)-catalyzed variant (CuAAC), provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. researchgate.net

In this context, this compound serves as the azide component, reacting with a variety of terminal and internal alkynes. The reaction involves the [3+2] cycloaddition of the azide's three-nitrogen system with the two-carbon alkyne π-system to form the stable five-membered triazole ring. The presence of the 2-ethoxy group on the phenyl ring can influence the electronic properties of the azide and the resulting triazole, potentially impacting reaction rates and the properties of the final product. A range of aryl azides can be utilized in these reactions to produce diverse triazole structures. researchgate.net

| Reactant 1 | Reactant 2 (Alkyne) | Catalyst | Product Type |

| This compound | Terminal Alkyne (e.g., Phenylacetylene) | Cu(I) source (e.g., CuI, CuSO₄/Sodium Ascorbate) | 1-(2-ethoxyphenyl)-4-phenyl-1H-1,2,3-triazole |

| This compound | Internal Alkyne (e.g., Diphenylacetylene) | Ruthenium Catalyst (for 1,5-regioisomer) | 1-(2-ethoxyphenyl)-4,5-diphenyl-1H-1,2,3-triazole |

| This compound | Electron-deficient Alkyne (e.g., Ethyl propiolate) | Thermal or Cu(I) | Ethyl 1-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate |

Table 1: Illustrative examples of 1,2,3-triazole synthesis using this compound as the azide source. The table demonstrates the versatility of the azide-alkyne cycloaddition reaction.

While direct synthesis of furoindole and pyrroloindole derivatives from this compound is not extensively detailed, the reactivity of aryl azides provides pathways for such constructions. The thermal or photochemical decomposition of aryl azides generates highly reactive nitrene intermediates. These nitrenes can undergo various intramolecular reactions, including C-H insertion or cyclization with adjacent functional groups, to form new heterocyclic rings. For a precursor like this compound, intramolecular cyclization strategies could potentially be devised with appropriate modifications to the ethoxy group or by introducing other substituents onto the benzene (B151609) ring, leading to the formation of fused heterocyclic systems.

Building Block for Advanced Molecular Architectures

The unique reactivity of the azide group makes this compound a suitable building block not only for simple heterocycles but also for more complex and sophisticated molecular structures, including macrocycles and spiro compounds.

Macrocycles are large ring systems that are of significant interest in drug discovery and materials science. nih.gov The azide-alkyne cycloaddition (AAC) reaction is a powerful tool for macrocyclization due to its high efficiency and functional group tolerance. diva-portal.org In this strategy, a linear precursor molecule is synthesized containing both an azide and an alkyne functionality at its termini. Intramolecular "click" chemistry then closes the ring to form the macrocycle.

This compound can be incorporated into these linear precursors. For example, it can be attached to one end of a long chain, with the other end of the chain bearing an alkyne group. The subsequent intramolecular cycloaddition would result in a macrocycle containing a 1,2,3-triazole unit and a 2-ethoxyphenyl substituent. This approach allows for the creation of a diverse range of macrocyclic structures with tailored properties. diva-portal.org

| Linear Precursor Structure | Macrocyclization Method | Resulting Macrocycle Feature |

| Azido-(linker)-Alkyne | Intramolecular CuAAC | Contains a 1,4-disubstituted triazole ring |

| (this compound)-(linker)-Alkyne | Intramolecular CuAAC | Macrocycle with a pendant 2-ethoxyphenyl-triazole unit |

| Azido-(linker)-(this compound) | Dimerization via intermolecular AAC with a di-alkyne | Symmetrical macrocycle containing two triazole rings |

Table 2: General strategies for the synthesis of macrocycles utilizing the azide-alkyne cycloaddition, where this compound can be integrated into the linear precursor.

Spiro compounds, which feature two rings connected by a single common atom, possess unique three-dimensional structures that are attractive in medicinal chemistry. academindex.comprayoglife.com The synthesis of these complex molecules can be achieved through multicomponent reactions where one of the reactants is an azide. For example, 1,3-dipolar cycloaddition reactions involving azides can be part of a cascade sequence that ultimately forms a spirocyclic core.

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule. nih.gov The 1,2,3-triazole ring, readily formed from an azide like this compound, is an excellent linker for creating such hybrid molecules. Its chemical stability and ability to engage in hydrogen bonding make it an ideal scaffold to connect different bioactive fragments, potentially leading to compounds with dual or enhanced biological activities.

Role in Bioorthogonal Chemistry Applications

Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biological processes. rsc.org The azide group is a premier bioorthogonal functional group because it is small, stable, and virtually absent in most biological systems. This makes aryl azides, including this compound, potential tools for chemical biology.

The primary bioorthogonal reactions involving azides are the Staudinger ligation with phosphines and the strain-promoted azide-alkyne cycloaddition (SPAAC) with strained cyclooctynes. rsc.org In a typical application, a biomolecule of interest is metabolically or chemically labeled with an azide-containing moiety. A probe molecule carrying a complementary functional group (a phosphine (B1218219) or a cyclooctyne) and a reporter tag (like a fluorophore) is then introduced. The bioorthogonal reaction between the azide and the probe allows for the specific visualization or isolation of the target biomolecule.

While aliphatic azides are more commonly used for metabolic labeling due to their smaller size, aryl azides like this compound could be employed as part of larger probing molecules or in applications where their specific electronic or steric properties are advantageous. The ethoxy group could modulate the compound's solubility and lipophilicity, which are important parameters for probes intended for use in cellular environments.

Based on a comprehensive review of available scientific literature, a detailed article focusing solely on the strategic applications of This compound in selective bioconjugation and molecular labeling cannot be generated at this time.

The search for specific research findings, detailed experimental data, and established protocols for "this compound" did not yield sufficient information to construct a scientifically accurate and thorough article as requested. The available literature extensively covers the applications of the broader class of aryl azides in these fields, but lacks specific studies centered on the 2-ethoxy substituted variant.

Information on aryl azides in general highlights their utility in two primary areas relevant to the user's request:

Bioconjugation: Aryl azides are precursors for the Staudinger ligation, a well-established bioorthogonal reaction used to form stable amide bonds between molecules, one bearing the azide and the other a phosphine. semanticscholar.orgnih.gov This method is widely used to couple biomolecules.

Molecular Labeling: Upon photolysis with UV light, aryl azides generate highly reactive nitrene intermediates. rsc.orgnih.gov This property is the foundation of photoaffinity labeling, a powerful technique to identify and map ligand-binding sites in proteins and other biological macromolecules. nih.govnih.govelte.hu The nitrene can insert into nearby C-H or N-H bonds, creating a covalent link between a probe molecule and its biological target. rsc.org

While it can be inferred that this compound would likely exhibit these characteristic reactions, the absence of specific studies, reaction data, and detailed findings for this particular compound prevents the creation of an authoritative article that adheres to the strict requirement of focusing solely on it. To provide a thorough and accurate report, specific data on reaction kinetics, yields, and examples of its use in complex biological systems would be necessary, none of which are currently available in the public research domain for this compound.

Spectroscopic Characterization Methodologies in Research on 1 Azido 2 Ethoxybenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 1-Azido-2-ethoxybenzene. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional techniques, researchers can map out the complete chemical structure.

The ¹H and ¹³C NMR spectra of this compound provide detailed information about the electronic environment of each proton and carbon atom. The ethoxy group gives rise to characteristic signals: a triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–OCH₂–) protons, a result of spin-spin coupling. The aromatic region of the ¹H NMR spectrum is expected to show a complex multiplet pattern for the four adjacent protons on the benzene (B151609) ring.

In the ¹³C NMR spectrum, distinct signals are anticipated for the two carbons of the ethoxy group and the six carbons of the benzene ring. The carbon atom directly attached to the azide (B81097) group and the one bonded to the ethoxy group are expected to have their chemical shifts significantly influenced by these substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H | 6.8 - 7.3 (multiplet) | 115 - 150 |

| -OCH₂- | ~4.1 (quartet) | ~64 |

Note: These are predicted values based on analogous structures and may vary slightly in experimental conditions.

Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect (NOE) spectroscopy are crucial for differentiating between regioisomers of disubstituted benzenes, such as this compound, 1-Azido-3-ethoxybenzene, and 1-Azido-4-ethoxybenzene. oxinst.comnews-medical.net

A ¹H-¹H COSY spectrum reveals proton-proton couplings through bonds. longdom.org For the ortho-isomer (this compound), the aromatic protons would show a specific pattern of cross-peaks indicating their adjacency. This pattern would differ significantly from the meta- and para-isomers, which have different proton coupling networks. oxinst.com

NOE spectroscopy provides information about through-space proximity of protons. In the case of this compound, an NOE enhancement would be expected between the methylene protons of the ethoxy group and the aromatic proton at the C3 position, confirming the ortho arrangement. Such an interaction would be absent in the meta and para isomers.

Infrared (IR) Spectroscopy for Azide Group Confirmation

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of the azide functional group (–N₃). Aryl azides exhibit a strong and characteristic antisymmetric stretching vibration in a region of the IR spectrum that is typically free from other common organic functional group absorptions. researchcommons.org This distinct peak provides definitive evidence for the successful incorporation of the azide moiety into the aromatic ring.

The IR spectrum of this compound is expected to show a prominent absorption band in the range of 2100-2140 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the substituents on the aromatic ring.

Table 2: Characteristic IR Absorption for the Azide Group in Aryl Azides

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which can further confirm its structure. The molecular formula of this compound is C₈H₉N₃O, corresponding to a molecular weight of approximately 163.18 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at an m/z value corresponding to this mass.

A characteristic fragmentation pathway for aryl azides under electron impact is the loss of a molecule of nitrogen (N₂), which has a mass of 28 amu. This results in the formation of a nitrene intermediate radical cation. Therefore, a significant peak at M-28 is expected in the mass spectrum of this compound.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | m/z (expected) | Description |

|---|---|---|

| [C₈H₉N₃O]⁺ | 163 | Molecular Ion (M⁺) |

Computational and Theoretical Studies on 1 Azido 2 Ethoxybenzene

Molecular Docking and Ligand-Protein Interaction Studies (Methodological Focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-Azido-2-ethoxybenzene, this would involve modeling its interaction with a specific protein target.

Methodological Approach:

A typical molecular docking study would involve the following steps:

Preparation of the Receptor: A protein of interest would be selected, and its three-dimensional structure would be obtained from a repository like the Protein Data Bank (PDB). The protein structure would be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized using computational chemistry software.

Docking Simulation: A docking algorithm would be used to explore the possible binding modes of this compound within the active site of the target protein. This process generates numerous possible conformations and orientations.

Scoring and Analysis: The generated poses are then "scored" using a scoring function that estimates the binding affinity. The poses with the best scores are then analyzed to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the protein.

Without specific studies on this compound, no data on its binding affinities or specific protein interactions can be provided.

Charge Distribution Analysis (e.g., Mulliken Population, NBO Analysis)

Charge distribution analysis provides insights into the electronic structure of a molecule, revealing the partial charges on each atom. This is crucial for understanding a molecule's reactivity, polarity, and intermolecular interactions.

Mulliken Population Analysis:

This method partitions the total electron population among the atoms in a molecule. While widely used due to its simplicity, it is known to be highly dependent on the basis set used in the calculation, which can sometimes lead to unphysical results.

Natural Bond Orbital (NBO) Analysis:

NBO analysis provides a more chemically intuitive picture of bonding and charge distribution. It localizes the molecular orbitals into bonding, lone pair, and antibonding orbitals. The NBO charges are generally less dependent on the basis set than Mulliken charges.

For this compound, these analyses would provide the partial atomic charges on the nitrogen atoms of the azide (B81097) group, the oxygen of the ethoxy group, and the carbon atoms of the benzene (B151609) ring. This information would be critical for predicting its reactivity and electrostatic potential. However, no published studies provide these specific charge values.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling can be a powerful tool to investigate the mechanisms of chemical reactions. For this compound, this could involve studying its thermal or photochemical decomposition, or its participation in cycloaddition reactions, which are characteristic of azides.

Methodological Approach:

Reactant, Transition State, and Product Optimization: The geometries of the starting material (this compound), potential transition states, and final products of a reaction would be optimized using quantum mechanical methods, such as Density Functional Theory (DFT).

Frequency Calculations: Vibrational frequency calculations would be performed to confirm that the optimized structures correspond to energy minima (for reactants and products) or first-order saddle points (for transition states).

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation would be performed to confirm that the identified transition state connects the desired reactant and product.

Such studies would provide valuable insights into the reactivity of this compound. For instance, the decomposition of aryl azides often proceeds through a nitrene intermediate, and computational modeling could elucidate the energetics of this process for the specific case of this compound. To date, such specific mechanistic studies are not available in the scientific literature.

Future Directions and Emerging Research Avenues for 1 Azido 2 Ethoxybenzene

Development of Novel Catalytic Systems for Azide (B81097) Reactions

The azide functional group is renowned for its participation in a variety of chemical transformations, most notably cycloaddition reactions. A primary focus of future research will be the development of innovative catalytic systems to control the reactivity and selectivity of 1-Azido-2-ethoxybenzene. While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-established method for forming 1,4-disubstituted triazoles, there is a growing interest in alternative catalytic systems that can offer different regioselectivities or broader substrate scopes.

Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), for instance, has emerged as a powerful complementary method that typically yields 1,5-disubstituted triazoles. jcchems.comnih.gov Research into novel ruthenium catalysts could lead to milder reaction conditions and higher yields for the reactions of aryl azides like this compound. organic-chemistry.org The development of catalysts that are more tolerant of a wide range of functional groups and are recoverable and reusable will be a key area of investigation. The influence of the ortho-ethoxy group on the coordination of the azide to the metal center and the subsequent catalytic cycle will be a subject of detailed mechanistic studies.

| Catalyst System | Regioselectivity | Typical Reaction Conditions | Yield (%) for Aryl Azides | Reference |

| Copper(I) | 1,4-disubstituted triazole | Room temperature, various solvents | Good to excellent | nih.gov |

| [CpRuCl]4 | 1,5-disubstituted triazole | 90-110 °C, DMF, microwave irradiation | High | organic-chemistry.org |

| CpRuCl(PPh3)2 | 1,5-disubstituted triazole | Elevated temperatures | Moderate to good | nih.gov |

This table presents typical data for aryl azides as specific data for this compound is not available.

Integration into Advanced Materials Science Research

The photosensitive nature of the azide group makes this compound a promising candidate for applications in advanced materials science. researchgate.net Upon exposure to ultraviolet (UV) light, aryl azides can decompose to form highly reactive nitrene intermediates. scispace.com These nitrenes can undergo a variety of reactions, including insertion into C-H and N-H bonds, making them effective cross-linking agents for polymers. mdpi.com

Future research will likely focus on incorporating this compound into polymer matrices to create photo-cross-linkable materials with tailored properties. The ethoxy group may influence the solubility and compatibility of the azide within different polymer systems. Investigations into the thermal stability of this compound will also be crucial for its application in materials that require processing at elevated temperatures. The decomposition temperature of the azide functionality is a critical parameter for controlling the cross-linking process.

| Polymer System | Azide Functionality | Decomposition Temperature (°C) | Application | Reference |

| Polymers of Intrinsic Microporosity (PIMs) | Benzyl (B1604629) azide groups | ~200 | Gas separation membranes | mdpi.com |

| Glycidyl Azide Polymer (GAP) | Aliphatic azide groups | ~170 (in air) | Energetic materials | nih.gov |

| Acrylic Copolymers | Azide-modified acrylate | Photochemically induced | Pressure-sensitive adhesives | nih.gov |

This table provides data for polymers with azide functionalities to illustrate the range of decomposition temperatures and applications. Specific data for polymers incorporating this compound is a subject for future research.

Exploration of New Chemical Transformations and Applications

Beyond cycloadditions and nitrene chemistry, the unique electronic and steric environment of this compound opens the door to new chemical transformations. The interplay between the ortho-azido and ethoxy groups could lead to novel intramolecular reactions, potentially yielding new heterocyclic scaffolds. researchgate.netrsc.org The synthesis of complex nitrogen-containing molecules is of significant interest in medicinal and agricultural chemistry. mdpi.com

Future work will likely explore the utility of this compound in the synthesis of novel heterocycles, such as benzofuroxans or other fused ring systems, through intramolecular cyclization pathways. nih.gov Furthermore, the transformation of the azide group into other functionalities, such as amines or iminophosphoranes, provides a versatile handle for further synthetic modifications, enabling the construction of a diverse array of complex organic molecules. The development of one-pot, multi-component reactions involving this compound could also lead to more efficient and sustainable synthetic routes.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, advanced computational methods, such as Density Functional Theory (DFT), can provide deep insights into its electronic structure, reactivity, and reaction mechanisms. nih.govmit.edu Predictive modeling can be used to understand the substituent effects of the ethoxy group on the geometry and energy levels of the azide's frontier molecular orbitals, which in turn govern its reactivity in cycloaddition reactions.

Future computational studies will likely focus on modeling the transition states of various reactions involving this compound to predict reaction barriers and regioselectivity. rsc.org This can guide the rational design of experiments and the selection of optimal reaction conditions. For instance, computational screening of different catalysts for specific transformations could accelerate the discovery of new and efficient synthetic methods. Modeling the photochemical decomposition pathway of this compound will also be crucial for understanding and optimizing its use in materials science applications.

| Computational Method | Property Predicted | Significance | Reference |

| Density Functional Theory (DFT) | Reaction barriers, regioselectivity | Rationalizes experimental outcomes and guides reaction design. | researchgate.net |

| CBS-QB3 Method | Activation enthalpies of cycloadditions | Predicts reaction feasibility and reversibility. | researchgate.net |

| Time-Dependent DFT (TD-DFT) | Electronic transitions and excited states | Elucidates photochemical reaction mechanisms. | jcchems.com |

Synergistic Experimental-Theoretical Research Initiatives

The most profound advancements in understanding and utilizing this compound will likely emerge from synergistic research initiatives that combine experimental synthesis and characterization with theoretical calculations. nih.govrsc.org This integrated approach allows for a deeper understanding of reaction mechanisms and the rational design of new applications.

Future projects will ideally involve a close collaboration between synthetic chemists and computational chemists. For example, experimental observations of unexpected reactivity or selectivity could be rationalized through detailed computational modeling of the reaction pathway. Conversely, theoretical predictions of novel reaction pathways or promising material properties could inspire new experimental investigations. Such a synergistic approach has been successfully applied to understand the reactivity of other aryl azides and can be expected to be highly fruitful for elucidating the full potential of this compound. researchgate.net This collaborative research will be essential for translating the fundamental chemical properties of this compound into practical applications in catalysis, materials science, and organic synthesis.

Q & A

Q. How can researchers systematically review literature on azide-containing aromatic compounds to identify knowledge gaps?

- Methodological Answer :

- Database Searches : Use SciFinder or Reaxys with keywords (e.g., "azido-ethoxybenzene," "click chemistry") and filters for peer-reviewed journals.

- Citation Mapping : Tools like VOSviewer visualize thematic clusters and citation networks.

- Critical Appraisal : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize understudied areas .

Q. What ethical considerations apply when publishing data on reactive/hazardous compounds like this compound?

- Methodological Answer :

- Risk Disclosure : Clearly outline hazards in the "Experimental" section, including safety data sheet (SDS) references.

- Dual-Use Awareness : Avoid detailed protocols that could be misused for non-scientific purposes.

- Data Transparency : Share raw data via repositories (e.g., Zenodo) to enable replication without compromising safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.